molecular formula C7H9NO3 B2565772 Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 127744-63-2

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2565772
CAS No.: 127744-63-2
M. Wt: 155.153
InChI Key: NCFBALCGLIRCSQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate is a versatile tetrahydropyridine-based building block in organic synthesis and medicinal chemistry research. The 4-oxo-1,2,3,4-tetrahydropyridine scaffold is a prominent structural motif in bioactive compounds and serves as a direct precursor to 4-pyridone derivatives, which are recognized as bioisosteres for various functional groups, including amines, amides, and benzene rings . These fragments are highly valuable in drug discovery due to their hydrogen-bonding capability, water solubility, and specific physicochemical properties . This compound is particularly useful for developing novel libraries of 4-pyridone and pyridine derivatives, as its several reactive centers allow for selective functionalization, including reduction of the ester group and substitution at various ring positions . The tetrahydropyridine (THP) moiety exists in several structural isomers and is found in numerous natural products and synthetic pharmaceutical agents, making it a key structure for exploring new biologically active molecules . Research into THP-containing compounds has uncovered a wide range of pharmacological properties, largely influenced by the substituents on the THP ring system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBALCGLIRCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of methyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the use of lactic acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction mixture is then purified through standard techniques such as filtration and recrystallization to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine structures exhibit significant antimicrobial properties. Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Properties
The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through several mechanisms:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

The mechanisms of action include cell cycle arrest and enzyme inhibition related to cancer cell proliferation.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various nitrogen-containing heterocycles which are valuable in pharmaceutical chemistry. The compound's ability to undergo nucleophilic substitution reactions makes it versatile for creating complex organic molecules.

Material Science Applications

Recent studies have explored the potential of this compound in material science:

Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique structure allows for the formation of cross-linked networks that improve the performance of polymers used in coatings and adhesives.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against Escherichia coli. The compound demonstrated a significant reduction in bacterial load when administered at specific concentrations over a defined period.

Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess cytotoxic effects against mammalian cell lines using MTT assays. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents CAS Number Key Characteristics
Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate Methyl ester, 4-oxo Not explicitly listed in evidence Hypothesized intermediate; ester group enhances solubility and reactivity.
Benzyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate Benzyl ester, 4-oxo 185847-84-1 Bulkier benzyl group may reduce solubility compared to methyl ester .
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) Phenyl, methyl (no ester) 23007-85-4 Neurotoxic; induces parkinsonism via selective dopaminergic neuron destruction .

Key Observations:

  • Ester vs. Aryl Substituents : The presence of an ester group (methyl or benzyl) in this compound contrasts with MPTP’s phenyl group. This difference likely mitigates neurotoxicity, as MPTP’s phenyl ring is critical for its bioactivation to the toxic MPP⁺ ion .

Notes

  • Safety Considerations : While MPTP’s neurotoxicity is well-documented , this compound’s safety profile remains unverified. Structural analogs suggest caution in handling until further studies are conducted.
  • Structural Diversity : The benzyl analog (CAS 185847-84-1) exemplifies the compound’s adaptability in medicinal chemistry, though its applications are underreported .

Biological Activity

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 156779-10-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antiviral, and antiparasitic activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₇NO₃
  • Molecular Weight : 155.14 g/mol
  • CAS Number : 156779-10-1

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro studies show that methyl 4-oxo derivatives induce apoptosis in cancer cells. For instance, a derivative demonstrated an IC₅₀ value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to Tamoxifen's IC₅₀ of 10.38 µM .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds can arrest cell proliferation and trigger apoptosis via caspase activation .
  • Comparative Efficacy : The biological potency of methyl 4-oxo derivatives has been compared with established chemotherapeutics such as doxorubicin, showing promising results in terms of lower IC₅₀ values and higher apoptotic induction rates .

Antiviral Activity

The antiviral potential of methyl 4-oxo-1,2,3,4-tetrahydropyridine derivatives has also been explored. A study focused on their activity against human coronaviruses (229E and OC-43) revealed promising antiviral properties.

Key Findings:

  • Inhibition of Viral Replication : Certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting their potential as antiviral agents .
  • Structure Activity Relationship (SAR) : The presence of specific functional groups in the tetrahydropyridine structure was found to enhance antiviral activity, guiding future modifications for improved efficacy .

Antiparasitic Activity

The antiparasitic properties of methyl 4-oxo derivatives have been investigated with positive outcomes.

Key Findings:

  • Lethal Activity Against Parasites : Compounds derived from the tetrahydropyridine scaffold showed lethal activity against Entamoeba histolytica and Giardia intestinalis, with IC₅₀ values significantly lower than standard treatments like metronidazole .
  • Mechanism Insights : The mechanism by which these compounds exert antiparasitic effects involves interference with key metabolic pathways in parasites .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC₅₀ (µM)Reference
AnticancerMCF-7 (Breast Cancer)15.63
AntiviralHuman Coronavirus (229E)N/A
AntiparasiticEntamoeba histolytica<1.47

Case Studies

Several case studies have documented the synthesis and biological evaluation of methyl 4-oxo derivatives:

  • Synthesis and Evaluation : A series of tetrahydropyridine derivatives were synthesized and evaluated for their anticancer activity against various cell lines including MCF-7 and A549 .
  • Clinical Implications : The findings suggest that these compounds could serve as lead candidates for drug development targeting multiple diseases due to their broad-spectrum biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization and esterification. For example, tert-butyl analogs (e.g., tert-butyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate) are synthesized through cyclization of β-keto esters under acidic conditions . Adapting this approach, the methyl ester variant may involve nucleophilic substitution of tert-butyl groups with methyl ester functionalities. Reaction optimization often requires controlled temperatures (e.g., 0–5°C for cyclization) and anhydrous solvents like tetrahydrofuran (THF) to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydropyridine ring structure and substituent positions. For example, 1^1H NMR reveals distinct signals for the methyl ester (δ ~3.7 ppm) and the 4-oxo group (δ ~2.5–3.0 ppm for adjacent protons). X-ray crystallography, as demonstrated for ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, can confirm planar conformations and hydrogen-bonding networks . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and carbonyl stretching (~1700 cm1^{-1}) .

Q. What are the common impurities or byproducts observed during synthesis?

  • Methodological Answer: Over-oxidation of the tetrahydropyridine ring to pyridine derivatives is a key concern. Side reactions may also yield diastereomers if stereocenters form during cyclization. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. For instance, analogs like ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate show baseline separation using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions?

  • Methodological Answer: Competing acylation or ring-opening reactions can be minimized by:

  • Using aprotic solvents (e.g., dichloromethane) to suppress nucleophilic interference.
  • Introducing catalytic bases (e.g., triethylamine) to stabilize intermediates.
  • Maintaining low temperatures (<10°C) during esterification to prevent diketone formation.
    Studies on similar pyrimidine derivatives highlight solvent polarity (e.g., DMSO vs. DCM) as critical for regioselectivity .

Q. What mechanistic insights explain the reactivity of the 4-oxo group in nucleophilic additions?

  • Methodological Answer: The 4-oxo group acts as an electron-withdrawing moiety, polarizing the α-carbon for nucleophilic attack. For example, in pyridopyrimidine synthesis, the oxo group facilitates enolate formation, enabling Michael additions or alkylation. Computational studies (DFT) on related compounds suggest that steric hindrance from the methyl ester influences transition-state geometry .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer: Substituent effects are critical for target interactions. For instance:

  • The 4-oxo group in MPTP analogs (unrelated but structurally similar) is linked to neurotoxicity via mitochondrial complex I inhibition .
  • Ethoxy or hydroxyaryl substituents in pyrimidine derivatives enhance binding to kinase active sites, as seen in patented PDE inhibitors .
    Comparative structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) are recommended to validate hypotheses.

Q. How should researchers address discrepancies in reported biological data?

  • Methodological Answer: Contradictions often arise from purity variations or assay conditions. Resolution strategies include:

  • Re-synthesizing the compound under strictly controlled conditions (e.g., inert atmosphere).
  • Validating biological assays with positive controls (e.g., kinase inhibitors for phosphorylation studies).
  • Cross-referencing with structural analogs (e.g., ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) to isolate substituent-specific effects .

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